4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole, also known as AZ20, is a small molecule that has been investigated for its potential as an anti-cancer agent. Research has shown that AZ20 acts as a specific inhibitor of Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) protein kinase []. ATR is a protein crucial for DNA damage repair mechanisms in cells [].
Studies have demonstrated that AZ20 effectively disrupts the function of ATR, leading to the accumulation of DNA damage and the death of cancer cells []. This makes AZ20 a promising candidate for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.
Further research suggests that AZ20 exhibits antitumor activity in vivo, meaning it can suppress tumor growth within living organisms []. Studies in mice with xenografts (implanted human tumors) have shown that AZ20 treatment resulted in significant tumor regression []. This indicates the potential of AZ20 as a therapeutic agent for cancer treatment.
AZ20, also known as 1H-indole (CAS Number: 1233339-22-4), is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein. It has garnered attention in the field of cancer research due to its ability to inhibit ATR, which plays a crucial role in DNA damage response pathways. The compound exhibits an IC50 value of approximately 5 nM, indicating its high potency against ATR, with a notable selectivity over other kinases such as mTOR .
AZ20 acts as a potent and selective inhibitor of Ataxia-telangiectasia and Rad3-related (ATR) protein kinase []. ATR is a critical enzyme involved in DNA damage response and cell cycle arrest. By inhibiting ATR, AZ20 disrupts these processes, potentially leading to cancer cell death [].
The mechanism of inhibition likely involves AZ20 binding to the ATP binding pocket of ATR, thereby preventing ATP from binding and hindering its kinase activity []. However, the detailed structural interactions between AZ20 and ATR require further investigation.
AZ20 primarily functions through its interaction with the ATR protein, inhibiting its activity and thereby affecting various downstream signaling pathways involved in cell cycle regulation and DNA repair. The compound has been shown to disrupt ATR-mediated phosphorylation of substrates, which is critical for cellular responses to DNA damage. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making AZ20 a candidate for combination therapies in oncology .
The biological activity of AZ20 is characterized by its selective inhibition of ATR, which is essential for maintaining genomic stability. Studies have demonstrated that AZ20 can enhance the cytotoxic effects of radiation and chemotherapeutic agents in cancer cell lines by impairing the DNA damage response. This property makes it particularly useful in enhancing the efficacy of treatments that induce DNA damage, such as radiotherapy and certain chemotherapeutics .
AZ20 can be synthesized through a multi-step organic synthesis process involving the formation of the indole structure followed by specific modifications to enhance its inhibitory properties. The synthesis typically includes:
The exact synthetic route may vary based on desired modifications and scale of production .
AZ20 has several applications primarily in the field of cancer research:
Interaction studies involving AZ20 have focused on its effects on various signaling pathways related to DNA damage response. The compound has been shown to interact specifically with ATR, leading to:
AZ20's unique profile as an ATR inhibitor distinguishes it from other compounds that target different kinases or pathways. Here are some similar compounds for comparison:
Compound Name | Target Kinase | IC50 Value | Selectivity Profile |
---|---|---|---|
AZD6738 | ATR | 40 nM | Selective over mTOR |
VE-821 | ATR | 50 nM | Moderate selectivity |
KU-55933 | ATM | 100 nM | Less selective than AZ20 |
AZ20 stands out due to its high potency (IC50 = 5 nM) and selectivity over a broad range of kinases, including mTOR, making it a valuable tool in cancer research focused on enhancing therapeutic efficacy through DNA damage response modulation .